molecular formula C14H22ClN3O B12983374 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrochloride

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrochloride

Cat. No.: B12983374
M. Wt: 283.80 g/mol
InChI Key: SDRKBOQKJXFPEP-CVEKITNISA-N
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Description

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrochloride is a chemical compound known for its role as a selective inhibitor of Rho-associated protein kinase (ROCK). This compound is often used in scientific research due to its ability to modulate various cellular processes, including cell adhesion, migration, and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrochloride involves several steps. One common method includes the reaction of 4-pyridinecarboxylic acid with cyclohexylamine to form the corresponding amide. This intermediate is then subjected to reductive amination with ®-1-amino-2-propanol to yield the desired product. The final compound is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Solvents such as ethanol and dimethyl sulfoxide (DMSO) are commonly used, and the product is often purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrochloride is widely used in scientific research due to its ability to inhibit ROCK. This inhibition has several applications:

Mechanism of Action

The compound exerts its effects by selectively inhibiting Rho-associated protein kinase (ROCK). This inhibition affects the ROCK signaling pathway, which plays a crucial role in regulating the cytoskeleton, cell shape, and motility. By modulating this pathway, the compound can influence various cellular processes, including smooth muscle contraction, cell migration, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrochloride is unique due to its high selectivity for ROCK and its ability to modulate various cellular processes. Its stability as a hydrochloride salt also makes it a preferred choice in research settings .

Properties

Molecular Formula

C14H22ClN3O

Molecular Weight

283.80 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrochloride

InChI

InChI=1S/C14H21N3O.ClH/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;/h6-12H,2-5,15H2,1H3,(H,16,17,18);1H/t10-,11?,12?;/m1./s1

InChI Key

SDRKBOQKJXFPEP-CVEKITNISA-N

Isomeric SMILES

C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl

Canonical SMILES

CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.Cl

Origin of Product

United States

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